molecular formula C13H6F6O3 B2703739 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid CAS No. 638159-97-4

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid

Cat. No.: B2703739
CAS No.: 638159-97-4
M. Wt: 324.178
InChI Key: UUEDYKYUEHYLDJ-UHFFFAOYSA-N
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Description

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid is a chemical compound characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring bearing two trifluoromethyl groups

Scientific Research Applications

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde and the carboxylic acid are reacted in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)benzoic acid: Similar structure but lacks the furan ring.

    5-(trifluoromethyl)furan-2-carboxylic acid: Similar structure but has only one trifluoromethyl group.

Uniqueness

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the presence of both the furan ring and the phenyl ring with two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDYKYUEHYLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylate (61 mg, 0.17 mmol) and LiOH (9.4 mg, 0.22 mmol) were diluted with THF/H2O=1:1 (1.5 mL), and then stirred for 2 hrs at room temperature. The mixture was acidified with 1N HCl, concentrated under reduced pressure, and diluted with EtOAc and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude title compound as a white solid (30 mg, 54%).
Name
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylate
Quantity
61 mg
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reactant
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Quantity
9.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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